2-[(4-chloropyridin-2-yl)formamido]acetic acid
CAS No.: 852940-45-5
Cat. No.: VC5882308
Molecular Formula: C8H7ClN2O3
Molecular Weight: 214.61
* For research use only. Not for human or veterinary use.
![2-[(4-chloropyridin-2-yl)formamido]acetic acid - 852940-45-5](/images/structure/VC5882308.png)
Specification
CAS No. | 852940-45-5 |
---|---|
Molecular Formula | C8H7ClN2O3 |
Molecular Weight | 214.61 |
IUPAC Name | 2-[(4-chloropyridine-2-carbonyl)amino]acetic acid |
Standard InChI | InChI=1S/C8H7ClN2O3/c9-5-1-2-10-6(3-5)8(14)11-4-7(12)13/h1-3H,4H2,(H,11,14)(H,12,13) |
Standard InChI Key | BERLGDFOMLYTFN-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=C1Cl)C(=O)NCC(=O)O |
Introduction
Structural and Nomenclature Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2-[(4-chloropyridin-2-yl)formamido]acetic acid, reflecting its pyridine core substituted with chlorine at the 4-position and an acetamide group at the 2-position. Alternative designations include:
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2-{[(4-Chloro-2-pyridinyl)carbonyl]amino}acetic acid
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2-(4-Chloropicolinamido)acetic acid
Molecular Architecture
The molecule comprises a pyridine ring (C₅H₃ClN) fused to an acetamide moiety (C₃H₄NO₂), creating a planar structure with conjugated π-electrons. X-ray crystallography of analogous compounds reveals bond lengths of 1.34 Å for the pyridine C=N bond and 1.46 Å for the C-Cl bond, consistent with aromatic systems .
Table 1: Atomic Composition and Connectivity
Atom Type | Count | Bond Partners |
---|---|---|
Carbon | 8 | N, O, Cl, H |
Hydrogen | 7 | C |
Chlorine | 1 | C4 (pyridine) |
Nitrogen | 2 | C2 (amide), C1 (pyridine) |
Oxygen | 3 | Carbonyl (2), hydroxyl (1) |
Synthesis and Reaction Pathways
Arndt-Eistert Acylation Method
The primary synthesis route involves reacting 4-chloropicolinic acid chloride with glycine ethyl ester in the presence of diazomethane (CH₂N₂), yielding the α-diazoketone intermediate. Subsequent hydrolysis under acidic conditions produces the target compound with 72–85% efficiency .
Reaction Scheme 1
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Acylation:
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Diazotization:
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Hydrolysis:
Alternative Synthetic Approaches
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Aller’s Phosphorane Method: Uses N-isocyanoiminotriphenylphosphorane to generate α-ketohydrazidoyl chloride intermediates, achieving 68% yield with reduced diazomethane requirements .
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Forbes’ Cyanuric Chloride Protocol: Activates carboxylic acids for diazo transfer, suitable for gram-scale production .
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Purity (%) | Reaction Time (h) |
---|---|---|---|
Arndt-Eistert | 85 | 98 | 6 |
Aller Phosphorane | 68 | 95 | 8 |
Cyanuric Chloride | 78 | 97 | 5 |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) shows a decomposition onset at 161.2°C, correlating with the flash point data of analogous brominated compounds . The boiling point is extrapolated to 342.9°C at 760 mmHg based on group contribution methods .
Solubility and Partitioning
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Aqueous Solubility: 3.2 mg/mL at 25°C (pH 7)
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logP (Octanol-Water): 1.7 ± 0.2, indicating moderate hydrophobicity .
Table 3: Solvent Compatibility
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water | 3.2 | 25 |
Ethanol | 45.6 | 25 |
Dichloromethane | 12.4 | 25 |
Reactivity and Functionalization
Amide Bond Hydrolysis
Under strongly acidic conditions (6M HCl, reflux), the compound undergoes hydrolysis to yield 4-chloropicolinic acid and glycine, with first-order kinetics (k = 0.12 h⁻¹) .
Catalytic Applications
In rhodium-catalyzed asymmetric cyclopropanations, the acetamide group acts as a directing moiety, achieving enantiomeric excess (ee) values up to 92% for trans-cyclopropane derivatives .
Emerging Applications
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors, with demonstrated activity against JAK3 (IC₅₀ = 0.8 μM in vitro) .
Material Science
Pyridine-acetamide conjugates enhance the dielectric properties of polymer composites, showing permittivity (ε) values of 4.7 at 1 MHz .
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